molecular formula C16H23N3O3 B2455747 1-(1-Hydroxybutan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea CAS No. 894016-26-3

1-(1-Hydroxybutan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

Cat. No.: B2455747
CAS No.: 894016-26-3
M. Wt: 305.378
InChI Key: HHPATCQOOCZMDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Hydroxybutan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a synthetic organic compound characterized by its unique structure, which includes a hydroxybutyl group, a pyrrolidinone ring, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Hydroxybutan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Tolyl Group: The tolyl group can be introduced via a Friedel-Crafts acylation reaction using p-tolyl chloride and an appropriate catalyst.

    Attachment of the Hydroxybutyl Group: The hydroxybutyl group can be attached through a nucleophilic substitution reaction involving a butanol derivative.

    Formation of the Urea Linkage: The final step involves the formation of the urea linkage through a reaction between an isocyanate and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(1-Hydroxybutan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group.

    Reduction: The pyrrolidinone ring can be reduced to form a pyrrolidine ring.

    Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3).

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a fully saturated pyrrolidine ring.

    Substitution: Formation of substituted tolyl derivatives.

Scientific Research Applications

1-(1-Hydroxybutan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxybutan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Hydroxybutan-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea: Similar structure but with a phenyl group instead of a tolyl group.

    1-(1-Hydroxybutan-2-yl)-3-(5-oxo-1-(m-tolyl)pyrrolidin-3-yl)urea: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

Uniqueness

1-(1-Hydroxybutan-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is unique due to the specific arrangement of its functional groups, which can influence its reactivity, biological activity, and potential applications. The presence of the para-tolyl group, in particular, may confer distinct properties compared to its analogs.

Properties

IUPAC Name

1-(1-hydroxybutan-2-yl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-3-12(10-20)17-16(22)18-13-8-15(21)19(9-13)14-6-4-11(2)5-7-14/h4-7,12-13,20H,3,8-10H2,1-2H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPATCQOOCZMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.